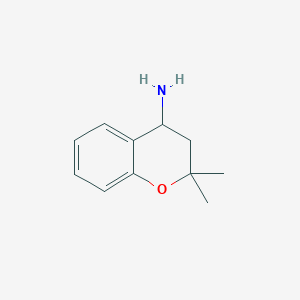

2,2-Dimethyl-chroman-4-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIIIRGSQEQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571719 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220634-41-3 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-chroman-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,2-Dimethyl-chroman-4-ylamine. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound, a heterocyclic amine, possesses a chroman core structure with a gem-dimethyl substitution at the 2-position and an amine group at the 4-position. While extensive experimental data for this specific molecule is limited in publicly available literature, its properties can be inferred from data on its hydrochloride salt and closely related analogs.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine[1] | 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride[2][3] |

| Synonyms | (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine | - |

| CAS Number | 220634-41-3[1] | 24700-18-3[2] |

| Molecular Formula | C₁₁H₁₅NO[4] | C₁₁H₁₆ClNO[3] |

| Molecular Weight | 177.24 g/mol [4] | 213.70 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Predicted: 273.2±20.0 °C[5] (for the ketone precursor) | Data not available |

| Solubility | Expected to be soluble in common organic solvents. | Data not available |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from a substituted phenol. The first step is the synthesis of the key intermediate, 2,2-dimethylchroman-4-one, followed by its conversion to the target amine.

Synthesis of 2,2-Dimethylchroman-4-one

A general method for the synthesis of 2,2-dimethylchromanones involves the condensation of a phenol with β,β-dimethylacrylic acid (3,3-dimethylacrylic acid) in the presence of a catalyst.

Experimental Protocol (Adapted from general procedures for chroman-4-one synthesis):

-

Materials: Phenol, 3,3-dimethylacrylic acid, polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of phenol (1.0 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

-

The reaction mixture is heated to 80-100°C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Conversion of 2,2-Dimethylchroman-4-one to this compound

The conversion of the ketone intermediate to the primary amine can be achieved through several methods, with reductive amination being a common and efficient approach. One plausible method involves the formation of an oxime followed by its reduction.

Experimental Protocol (Plausible route based on general methods):

-

Step 1: Oxime Formation

-

Materials: 2,2-Dimethylchroman-4-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

-

Procedure:

-

2,2-Dimethylchroman-4-one (1.0 equivalent) is dissolved in a mixture of ethanol and water.

-

Hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added to the solution.

-

The mixture is refluxed for 1-2 hours, and the reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product, 2,2-dimethylchroman-4-one oxime, is typically precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and dried.

-

-

-

Step 2: Reduction of the Oxime

-

Materials: 2,2-Dimethylchroman-4-one oxime, a reducing agent (e.g., sodium borohydride with a catalyst like NiCl₂ or catalytic hydrogenation), solvent (e.g., methanol or ethanol).

-

Procedure (using Sodium Borohydride/NiCl₂):

-

The 2,2-dimethylchroman-4-one oxime (1.0 equivalent) is dissolved in methanol.

-

Nickel(II) chloride hexahydrate (0.1-0.2 equivalents) is added.

-

Sodium borohydride (3-5 equivalents) is added portion-wise at 0-10°C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the careful addition of aqueous acid (e.g., HCl).

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., NaOH).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

-

-

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for this compound has been reported, the broader class of chroman and chroman-4-one derivatives has been shown to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Potential Anti-inflammatory Activity

Chroman derivatives have been reported to exhibit anti-inflammatory effects. The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory signaling pathways. For instance, some chromones have been shown to reduce the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting the NF-κB signaling pathway.

Hypothetical Anti-inflammatory Signaling Pathway:

The following diagram illustrates a potential mechanism by which a chroman derivative could exert anti-inflammatory effects. It is important to note that this is a generalized pathway and has not been specifically demonstrated for this compound.

Potential Anticancer Activity (SIRT2 Inhibition)

Certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[3][5][6][7][8] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

Hypothetical SIRT2 Inhibition Pathway in Cancer:

The following diagram illustrates a potential mechanism for the anticancer activity of a chroman derivative via SIRT2 inhibition. This pathway is based on the known functions of SIRT2 and the activities of related chroman-4-ones.

Potential Antimicrobial Activity

Derivatives of chroman-4-one have demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi.[9][10][11][12] The mechanisms of action are likely diverse and may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways. For instance, some chroman-4-one derivatives have been suggested to target enzymes like cysteine synthase or kinases involved in fungal virulence.[2][9]

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently limited, plausible synthetic routes can be designed based on established chemical principles. The known pharmacological activities of the broader chroman class of compounds, including anti-inflammatory, anticancer, and antimicrobial effects, provide a strong rationale for the future synthesis and biological evaluation of this compound and its derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-chroman-4-ylamine

This technical guide provides a comprehensive overview of the synthetic route and spectroscopic characterization of 2,2-dimethyl-chroman-4-ylamine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic and analytical workflows.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the ketone intermediate, 2,2-dimethyl-chroman-4-one, followed by a reductive amination to yield the target amine.

A common method for the synthesis of the 2,2-dimethyl-chroman-4-one precursor involves the reaction of a phenol with 3,3-dimethylacrylic acid. The subsequent conversion of the chromanone to the corresponding amine can be accomplished via reductive amination, a versatile method for forming carbon-nitrogen bonds. This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethyl-chroman-4-one

This protocol is based on established procedures for the synthesis of chroman-4-ones from phenols and unsaturated carboxylic acids.

-

Materials:

-

Phenol

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of phenol (1 equivalent) in dichloromethane, add 3,3-dimethylacrylic acid (1.2 equivalents).

-

Cool the mixture to 0 °C and slowly add polyphosphoric acid (10 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,2-dimethyl-chroman-4-one.

-

Step 2: Reductive Amination to this compound

This protocol is a general procedure for the reductive amination of ketones.

-

Materials:

-

2,2-Dimethyl-chroman-4-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,2-dimethyl-chroman-4-one (1 equivalent) in methanol.

-

Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 1 M sodium hydroxide solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford this compound.

-

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected data based on the analysis of closely related compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-6.80 | m | 4H | Aromatic-H |

| ~4.10 | t | 1H | H-4 |

| ~2.05 | m | 2H | H-3 |

| ~1.60 | br s | 2H | NH₂ |

| ~1.45 | s | 3H | 2-CH₃ |

| ~1.30 | s | 3H | 2-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-8a |

| ~129.0-117.0 | Aromatic-C |

| ~121.0 | C-4a |

| ~76.0 | C-2 |

| ~49.0 | C-4 |

| ~35.0 | C-3 |

| ~27.0 | 2-CH₃ |

| ~22.0 | 2-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370, ~3300 | Medium, Sharp | N-H Stretch (asymmetric and symmetric) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1230 | Strong | C-O Stretch (aryl ether) |

| ~1050 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | High | [M - CH₃]⁺ |

| 134 | High | [M - C₃H₇]⁺ (from cleavage of the heterocyclic ring) |

| 120 | High | [C₈H₈O]⁺ (from Retro-Diels-Alder fragmentation) |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a structured workflow to ensure the efficient production and verification of the target compound.

Potential Biological Significance

While specific biological data for this compound is not extensively documented, the broader class of chroman-4-one derivatives has been reported to exhibit various pharmacological activities, including anti-inflammatory effects. These activities are often associated with the modulation of key signaling pathways involved in inflammation. Further investigation into the biological profile of this compound is warranted to explore its therapeutic potential.

An In-depth Technical Guide on the Putative Mechanism of Action of 2,2-Dimethyl-chroman-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on 2,2-Dimethyl-chroman-4-ylamine is limited in publicly accessible literature, its structural similarity to a well-studied class of bioactive molecules—the chroman and chromanone derivatives—allows for the formulation of a hypothesized mechanism of action. This technical guide consolidates findings from related chroman-4-ylamine and chroman-4-one analogues to propose potential biological targets and signaling pathways for the title compound. The diverse pharmacological activities of this molecular scaffold, including enzyme inhibition, anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound may exhibit a multi-target profile. This document presents a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways and workflows.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological properties. The introduction of an amine group at the 4-position, as seen in this compound, can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide explores the probable mechanisms of action of this compound by drawing parallels with structurally related compounds that have been extensively investigated.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of analogous chroman derivatives, the mechanism of action of this compound could involve one or more of the following pathways:

Enzyme Inhibition

Chroman derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Several studies have highlighted the potential of chroman-4-one derivatives as selective inhibitors of SIRT2, a class III histone deacetylase involved in neurodegenerative diseases and cancer.[1][2] Inhibition of SIRT2 by chroman-based compounds can lead to the hyperacetylation of substrates like α-tubulin, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway for SIRT2 Inhibition

Caption: Putative SIRT2 inhibition pathway by this compound.

Analogs of chroman-4-ylamine have demonstrated potent inhibitory activity against DPP-4, a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.

Signaling Pathway for DPP-4 Inhibition

References

An In-depth Technical Guide on the Biological Activity of 2,2-Dimethyl-chroman-4-ylamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold, a privileged heterocyclic system, is a core component of numerous biologically active compounds. The introduction of a dimethyl group at the C2 position and an amine functional group at the C4 position, yielding 2,2-Dimethyl-chroman-4-ylamine, presents a molecule with significant therapeutic potential. While specific research on this compound is limited, the broader class of chroman-4-one and amino-chroman derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound by examining the bioactivities of its close structural analogs. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and drug development efforts centered on this promising chemical scaffold.

Introduction to the Chroman Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyran ring, are a prominent class of heterocyclic compounds.[1][2] The absence of a C2-C3 double bond distinguishes them from chromones, leading to significant variations in their biological effects.[2] The versatility of the chroman-4-one core allows for extensive structural modifications, resulting in a broad array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4][5] The 2,2-dimethyl substitution pattern is a common feature in many synthetic and naturally occurring chroman derivatives, often influencing their metabolic stability and biological activity. The addition of an amine group at the C4 position introduces a basic center, which can significantly alter the molecule's physicochemical properties and its interactions with biological targets.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit a range of biological effects. The following sections detail these potential activities, supported by data from analogous compounds.

Anti-inflammatory Activity

Chroman derivatives have demonstrated significant anti-inflammatory properties. For instance, Centchroman, a 2,2-dimethyl-chroman derivative, exhibits potent anti-inflammatory effects in carrageenin-induced edema and cotton pellet granuloma assays.[1][3] The anti-inflammatory mechanism of some chromone derivatives involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6, often through the modulation of signaling pathways like TLR4/MAPK.[6]

Antimicrobial Activity

The chroman scaffold is associated with broad-spectrum antimicrobial properties. Studies on various substituted chroman-4-ones have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[2] For example, certain chroman-4-one derivatives have shown inhibitory effects against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida albicans.[2]

Anti-leishmanial Activity

Derivatives of 2,2-dimethylthiochromanones, the sulfur analogs of chromanones, have been investigated for their anti-leishmanial activity. These compounds have shown inhibitory effects against Leishmania infantum amastigotes.[7] This suggests that the 2,2-dimethyl-chroman scaffold could be a promising starting point for the development of new anti-leishmanial agents.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of 2,2-dimethylbenzopyran derivatives. Certain compounds have demonstrated the ability to improve the morphology of neurons and increase cell survival rates in primary neurons subjected to oxygen-glucose deprivation, a model for ischemic stroke.[5]

Quantitative Data on Chroman Derivatives

The following tables summarize the quantitative biological activity data for various chroman derivatives, providing a reference for the potential potency of this compound.

Table 1: Anti-inflammatory and Anti-leishmanial Activity of Chroman Analogs

| Compound/Derivative | Assay | Target/Organism | Activity Metric | Value | Reference(s) |

| Centchroman | Carrageenin-induced paw edema | Rat | % Inhibition | 50 (at 20 mg/kg) | [3] |

| 2,2-Dimethylthiochromanone derivative | Anti-leishmanial assay | L. infantum amastigotes | IC50 | 24.6 µM | [7] |

| 2-phenyl-4H-chromen-4-one derivative | NO production in LPS-stimulated RAW264.7 cells | Murine Macrophages | % Inhibition | >50% at 20 µM | [6] |

Table 2: Antimicrobial Activity of Chroman-4-one Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference(s) |

| 7-Hydroxychroman-4-one | S. epidermidis | MIC | 128 | [2] |

| 7-Hydroxychroman-4-one | P. aeruginosa | MIC | 128 | [2] |

| 7-Hydroxychroman-4-one | C. albicans | MIC | 64 | [2] |

| 7-Methoxychroman-4-one | S. epidermidis | MIC | 128 | [2] |

| 7-Methoxychroman-4-one | C. albicans | MIC | 64 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant, which forms a colored azo dye in the presence of nitrite.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganisms and Media: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used. Bacteria are typically grown in Mueller-Hinton Broth (MHB), and fungi in RPMI-1640 medium.

-

Assay Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7) and/or normal cell lines can be used.

-

Assay Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathways and Experimental Workflows

The biological activities of chroman derivatives are often attributed to their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a potential anti-inflammatory signaling pathway and a general workflow for screening the biological activity of a novel compound like this compound.

Caption: Proposed anti-inflammatory signaling pathway for chroman derivatives.

Caption: General workflow for biological activity screening.

Conclusion

While direct experimental data on the biological activity of this compound is not yet widely available, the extensive research on the broader class of chroman derivatives provides a strong foundation for predicting its therapeutic potential. The evidence from analogous compounds suggests that this compound is a promising candidate for further investigation, particularly in the areas of anti-inflammatory, antimicrobial, and neuroprotective research. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this and other novel chroman derivatives. Further studies are warranted to elucidate the specific biological activities, mechanisms of action, and structure-activity relationships of this compound, which will be crucial for its potential development into a novel therapeutic agent.

References

- 1. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploration of 2,2-Dimethyl-chroman-4-ylamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While much research has focused on chroman-4-one analogs, the corresponding 4-amino derivatives remain a relatively unexplored chemical space. This technical guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of a novel class of compounds: 2,2-dimethyl-chroman-4-ylamine derivatives. By leveraging established synthetic methodologies and drawing parallels from the known pharmacology of related chromanones, this document outlines a strategic approach to unlock the therapeutic potential of this promising, yet understudied, molecular core.

Synthetic Strategy: From Chromanone to Aminochroman

The primary route to this compound derivatives commences with the synthesis of the key intermediate, 2,2-dimethyl-chroman-4-one. This can be achieved through various established methods, with a common and efficient approach being the acid-catalyzed cyclization of a phenol with 3,3-dimethylacrylic acid or its derivatives.

A subsequent and crucial step is the conversion of the chroman-4-one to the desired 4-amino-chroman. Reductive amination stands out as a versatile and widely used method for this transformation. This one-pot reaction involves the formation of an intermediate imine or enamine from the ketone and an amine, which is then reduced in situ to the corresponding amine.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2,2-Dimethyl-chroman-4-one

This protocol is a general guideline and may require optimization based on the specific substituted phenol used.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and polyphosphoric acid (PPA) (10 eq by weight).

-

Addition of Reagents: While stirring, slowly add 3,3-dimethylacrylic acid (1.1 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Reductive Amination

This protocol is a general procedure for the synthesis of this compound derivatives from the corresponding chroman-4-one.

-

Reaction Setup: In a round-bottom flask, dissolve the 2,2-dimethyl-chroman-4-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reagents: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Predicted Biological Activities and Rationale

While direct biological data for this compound derivatives is scarce, the extensive research on chroman-4-one analogs provides a strong foundation for predicting their potential therapeutic applications. The introduction of the 4-amino group is expected to significantly modulate the pharmacological profile, potentially leading to novel activities or enhanced potencies.

Biological Activities of Structurally Related Chroman-4-ones

| Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀/MIC) | Reference |

| Substituted Chroman-4-ones | SIRT2 Inhibition | IC₅₀ = 1.5 µM | [1] |

| Homoisoflavonoids | Antifungal (Candida spp.) | MIC = 64-1024 µg/mL | [2][3] |

| Chroman-4-one Derivatives | Antibacterial | - | [2] |

| Chroman Derivatives | Estrogen Receptor Modulation | IC₅₀ = 0.2-360 nM | [4] |

| Lactam-fused Chroman Amines | 5-HT₁ₐ Receptor Antagonism | - | [5] |

The diverse biological activities of chroman-4-ones, including enzyme inhibition and receptor modulation, suggest that their 4-amino counterparts could also interact with a range of biological targets. The basicity of the amino group could facilitate interactions with acidic residues in enzyme active sites or receptor binding pockets.

Proposed Research Workflow for SAR and Biological Screening

A systematic investigation is required to elucidate the structure-activity relationships and identify the therapeutic potential of this compound derivatives.

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Proposed Analogs for Initial SAR Studies

To explore the SAR, a library of derivatives should be synthesized with variations at three key positions:

-

R¹ and R² (on the 4-amino group):

-

Small alkyl groups (e.g., methyl, ethyl, propyl)

-

Cyclic amines (e.g., piperidine, morpholine, pyrrolidine)

-

Aryl and heteroaryl amines

-

-

R³ (on the aromatic ring):

-

Electron-donating groups (e.g., -OCH₃, -CH₃)

-

Electron-withdrawing groups (e.g., -Cl, -F, -NO₂)

-

Hydrogen bond donors/acceptors (e.g., -OH)

-

Potential Signaling Pathways for Investigation

Based on the known activities of related chromanoids, several signaling pathways are of high interest for initial investigation. For instance, furocoumarin derivatives, which share a benzopyran core, have been shown to modulate melanogenesis through the cAMP/PKA and MAPK signaling pathways.[6]

Caption: A hypothetical signaling pathway potentially modulated by this compound derivatives.

Conclusion

The this compound scaffold represents a novel and promising area for drug discovery. While direct precedent is limited, the established chemistry and pharmacology of the closely related chroman-4-ones provide a solid foundation and a clear strategic path forward. The synthetic routes are feasible, and the potential for diverse biological activities is high. This technical guide provides the necessary framework for researchers and drug development professionals to embark on the exploration of this exciting new class of compounds, with the ultimate goal of identifying novel therapeutic agents.

References

- 1. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,2-Dimethyl-chroman-4-ylamine: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,2-Dimethyl-chroman-4-ylamine. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 6.8 | m | 4H | Aromatic-H |

| ~ 4.1 | t | 1H | H-4 |

| ~ 2.0 - 1.8 | m | 2H | H-3 |

| ~ 1.6 | br s | 2H | NH₂ |

| 1.45 | s | 3H | 2-CH₃ |

| 1.25 | s | 3H | 2-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-8a |

| ~ 128 - 120 | Aromatic-C |

| ~ 117 | C-4a |

| ~ 75 | C-2 |

| ~ 48 | C-4 |

| ~ 35 | C-3 |

| ~ 26 | 2-CH₃ |

| ~ 24 | 2-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Interpretation |

| ~ 3400 - 3300 | Medium, Broad | N-H Stretch (Amine) |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2970 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1230 | Strong | C-O-C Stretch (Ether) |

| ~ 1100 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Interpretation |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | High | [M - NH₃]⁺ |

| 147 | High | [M - CH₃ - NH₂]⁺ |

| 119 | High | [M - C₃H₇O]⁺ (from cleavage of the heterocyclic ring) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record NMR spectra on a 500 MHz spectrometer.

-

For ¹H NMR, set the spectral width to 12 ppm, with a relaxation delay of 1 second and an acquisition time of 4 seconds.

-

For ¹³C NMR, use a spectral width of 240 ppm, with a relaxation delay of 2 seconds and an acquisition time of 1 second. Acquire proton-decoupled spectra to simplify the spectrum to single lines for each carbon environment.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent like dichloromethane. Apply the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. Scan the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Use electron ionization (EI) or electrospray ionization (ESI) to generate ions. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualization of Workflow and Structure

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chroman derivative like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Structural Analysis via Spectroscopy

This diagram shows the chemical structure of this compound and highlights the key structural features that are identified by different spectroscopic techniques.

Caption: Key Structural Features for Spectroscopic Analysis.

In Silico Modeling of 2,2-Dimethyl-chroman-4-ylamine: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic structure prominently featured in a multitude of biologically active compounds and natural products.[1] Derivatives of the chroman ring system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3][4] The 2,2-dimethyl-chroman moiety, in particular, has been a key structural component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 2,2-Dimethyl-chroman-4-ylamine, a novel derivative of this versatile scaffold.

This document outlines a systematic approach to the computational evaluation of this compound, from initial target identification to the prediction of its pharmacokinetic and pharmacodynamic properties. The methodologies detailed herein are designed to provide a robust framework for the virtual assessment of novel chroman derivatives, thereby accelerating the drug discovery and development process. While limited direct experimental data exists for this compound, this guide leverages the extensive knowledge base of structurally related chroman-4-one and other chroman derivatives to construct a plausible and scientifically grounded in silico investigation.

Hypothetical Biological Activities and Potential Targets

Based on the known biological activities of structurally similar chroman derivatives, this compound is hypothesized to exhibit potential as an anticancer and neuroprotective agent. Several key protein targets have been identified for various chroman analogs, making them attractive starting points for the in silico investigation of this novel compound.

Potential Anticancer Targets

Chroman-4-one derivatives have been identified as potent inhibitors of several enzymes implicated in cancer progression.[5][6] One of the most promising targets is Sirtuin 2 (SIRT2) , a histone deacetylase involved in cell cycle regulation.[7][8] Inhibition of SIRT2 by chroman-4-one analogs has been shown to induce hyperacetylation of α-tubulin, leading to antiproliferative effects in cancer cell lines.[6] Additionally, some chroman derivatives have demonstrated inhibitory activity against Acetyl-CoA Carboxylases (ACCs) , which are crucial enzymes in fatty acid synthesis and are overexpressed in many cancers.[9]

Potential Neuroprotective Targets

The neuroprotective effects of chroman derivatives have also been documented, with several potential mechanisms of action.[4][10] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death.[4] The ERK-CREB signaling pathway has been implicated in the neuroprotective effects of some chromene derivatives.[11] Furthermore, the inhibition of enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin and leptin signaling pathways, has been explored as a therapeutic strategy for neurodegenerative diseases, and formylchromane derivatives have been identified as inhibitors of this enzyme.[12]

Quantitative Data on Related Chroman Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the biological activity data of structurally related chroman-4-one and other chroman derivatives from published studies. This data serves as a valuable reference for setting expectations and guiding the interpretation of in silico modeling results.

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | - | 1.5 | [7] |

| Compound 6i (a chroman derivative) | - | MCF-7 | 34.7 | [3] |

| Compound 1 (3-benzylidenechroman-4-one) | - | Colon Cancer Cell Lines | 8-20 | [13] |

| Compound 3 (3-benzylidenechroman-4-one) | - | Colon Cancer Cell Lines | 15-30 | [13] |

| Compound 5 (3-spiro-1-pirazoline analog) | - | Colon Cancer Cell Lines | 15-30 | [13] |

| Compound 4s (a chroman derivative) | ACC1/ACC2 | A549, H1975, HCT116, H7901 | 0.578 - 1.406 | [9] |

Table 2: Neuroprotective and Enzyme Inhibitory Activity of Selected Chroman Derivatives

| Compound ID | Activity | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |

| BL-M (a chromene derivative) | Neuroprotection | NMDA-induced excitotoxicity | 16.95 | [11] |

| Formylchromane Derivative | Enzyme Inhibition | PTP1B | - | [12] |

| Chroman-4-one Derivative 1 | Enzyme Inhibition | Trypanosoma brucei PTR1 | - | [14] |

| Chroman-4-one Derivative 3 | Enzyme Inhibition | Trypanosoma brucei PTR1 | - | [14] |

In Silico Modeling Workflow

The in silico evaluation of this compound follows a structured workflow designed to predict its biological activity, binding mode, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Validation of formylchromane derivatives as protein tyrosine phosphatase 1B inhibitors by pharmacophore modeling, atom-based 3D-QSAR and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2,2-Dimethyl-chroman-4-ylamine: An In-depth Technical Guide

Introduction

The chroman scaffold, a core structural motif in a variety of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its association with a wide range of pharmacological activities. The 2,2-dimethyl-chroman-4-ylamine structure represents a specific variation of this privileged scaffold. While direct studies on this particular molecule are limited, the biological activities of related chroman derivatives provide a strong rationale for investigating its potential therapeutic applications. This technical guide will explore potential therapeutic targets by examining the established activities of similar compounds, including chroman-4-ones, thiochromanones, and other substituted chromans.

Potential Therapeutic Areas and Molecular Targets

Based on the documented bioactivities of structurally related chroman derivatives, this compound could potentially be investigated for the following therapeutic applications:

-

Anticancer Activity: Chroman derivatives have demonstrated notable antiproliferative effects against various cancer cell lines.

-

Anti-infective Activity: Antimicrobial and anti-parasitic properties have been observed in several chroman-based compounds.

-

Anti-inflammatory Activity: The chroman scaffold has been linked to the modulation of inflammatory pathways.

The potential molecular targets for this compound, inferred from related compounds, are summarized below.

Data Presentation: Biological Activities of Related Chroman Derivatives

| Compound Class | Specific Derivative(s) | Therapeutic Area | Potential Molecular Target(s) | Quantitative Data (IC50/MIC) | Reference |

| Chroman Derivatives | Compound 4s (a novel chroman derivative) | Anticancer | Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) | ACC1: 98.06 nM, ACC2: 29.43 nM | [1] |

| A549, H1975, HCT116, H7901 cell lines | 0.578 µM, 1.005 µM, 0.680 µM, 1.406 µM | [1] | |||

| 2,2-Dimethylthiochromanones | Phenylalkenyl amide 11a | Anti-leishmanial | Not specified | Leishmania IC50: 10.5 µM | [2] |

| Haloalkyl amide 11e | Anti-leishmanial | Not specified | Leishmania IC50: 7.2 µM | [2] | |

| Chroman-4-one Derivatives | 7-hydroxychroman-4-one (1 ) | Antimicrobial | S. epidermidis and P. aeruginosa | MIC: 128 µg/mL | [3] |

| S. enteritidis | MIC: 256 µg/mL | [3] | |||

| Candida and N. glabratus | MIC: 64 µg/mL | [3] | |||

| 7-methoxychroman-4-one (2 ) | Antimicrobial | S. epidermidis and P. aeruginosa | MIC: 128 µg/mL | [3] | |

| S. enteritidis | MIC: 256 µg/mL | [3] | |||

| Candida and N. glabratus | MIC: 64 µg/mL | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the specific compound this compound are not available. However, this section outlines general methodologies commonly employed for the characterization of novel chemical entities with similar structural motifs.

General Synthesis of Chroman Derivatives

The synthesis of chroman derivatives often involves multi-step reactions. A common approach for the synthesis of 2,2-dimethylthiochromanones, for example, involves the modification of a key intermediate like 2,2,6-trimethoxythiochromanone at the benzylic position to generate various analogues.[2]

Example Protocol: Synthesis of 6-(Hydroxymethyl)-2,2-dimethylthiochroman-4-one [2]

-

A solution of 2,2-dimethyl-4-oxothiochromane-6-carbaldehyde in DMF is prepared.

-

Distilled water and freshly cut slices of Daucus carota are added to the solution.

-

The resulting mixture is stirred vigorously at room temperature for 72 hours.

-

The reaction is filtered, and the filtrate is washed with ethyl acetate.

-

The water/ethyl acetate mixture is separated, and the ethyl acetate extract is dried over Na2SO4.

-

The crude product is purified by flash column chromatography to afford the final alcohol.

In Vitro Biological Assays

Anticancer Activity Screening:

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, H1975, HCT116) are cultured in appropriate media.

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT solution is added to each well, and plates are incubated to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

-

Antimicrobial Activity Screening:

-

Microorganisms: A panel of pathogenic bacteria and fungi are used.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Due to the lack of specific data for this compound, a conceptual workflow for the initial screening and target identification of a novel chroman derivative is presented below.

Caption: Conceptual workflow for the screening of a novel chroman derivative.

The following diagram illustrates a potential signaling pathway that could be modulated by a chroman derivative with anti-inflammatory properties, based on the known mechanisms of related compounds.

Caption: Hypothetical anti-inflammatory signaling pathway for a chroman derivative.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the broader class of chroman derivatives provides a strong foundation for its investigation as a potential therapeutic agent. The documented anticancer, anti-infective, and anti-inflammatory activities of related compounds suggest that this compound could interact with a range of biological targets, including enzymes like acetyl-CoA carboxylase and key signaling pathways such as MAPK and NF-κB. Further experimental studies, following the outlined conceptual workflow, are necessary to elucidate the specific biological activities and molecular targets of this compound, thereby paving the way for its potential development as a novel therapeutic.

References

- 1. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

The Ascendancy of Chroman-4-ylamines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Among its myriad derivatives, chroman-4-ylamine and its analogues have emerged as a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of chroman-4-ylamine compounds, offering a comprehensive resource for researchers engaged in drug discovery and development.

Discovery and Historical Perspective

The history of chroman-4-ylamine is intrinsically linked to the broader exploration of chroman-4-one chemistry. The chroman-4-one core structure is present in a vast array of natural products, including flavonoids, which have been the subject of scientific investigation for their medicinal properties for centuries. The synthesis of the parent chroman-4-one scaffold has been a focus of organic chemists for well over a century, with early methods dating back to the late 19th and early 20th centuries.

While a definitive first synthesis of the parent chroman-4-ylamine is not prominently documented in readily available historical literature, its development can be seen as a logical progression from the well-established chemistry of chroman-4-ones. The conversion of a ketone to an amine is a fundamental transformation in organic synthesis, and it is likely that chroman-4-ylamine was first prepared as part of broader investigations into the functionalization of the chroman-4-one scaffold.

A notable example of a related aminochroman derivative is the synthesis of 6-amino-2,2-dimethylchroman-4-one, which has been used as a starting material for the synthesis of natural products. This highlights the early interest in introducing amino functionalities into the chroman ring system to access novel chemical space and biological activity. The development of efficient reductive amination techniques in the mid-20th century undoubtedly facilitated the synthesis and subsequent investigation of chroman-4-ylamine and its derivatives.

Synthesis of Chroman-4-ylamine

The primary and most direct route to chroman-4-ylamine is through the reductive amination of its corresponding ketone precursor, chroman-4-one. This versatile reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Synthesis of the Precursor: Chroman-4-one

A variety of methods have been developed for the synthesis of chroman-4-ones. A common and effective approach involves the intramolecular cyclization of a phenoxypropanoic acid derivative.

Experimental Protocol: Synthesis of Chroman-4-one

-

Reaction: Intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid.

-

Reagents and Solvents:

-

3-Phenoxypropanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM) as solvent (optional)

-

-

Procedure:

-

3-Phenoxypropanoic acid is added to an excess of polyphosphoric acid with mechanical stirring.

-

The mixture is heated to 80-100 °C for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.

-

The crude chroman-4-one can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Reductive Amination of Chroman-4-one to Chroman-4-ylamine

The conversion of chroman-4-one to chroman-4-ylamine is typically achieved through a one-pot reductive amination procedure. Various reducing agents can be employed, with sodium borohydride being a common and cost-effective choice.

Experimental Protocol: Reductive Amination of Chroman-4-one

-

Reaction: One-pot reductive amination of chroman-4-one.

-

Reagents and Solvents:

-

Chroman-4-one

-

Ammonium acetate or ammonia in methanol

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst to facilitate imine formation)

-

-

Procedure:

-

Chroman-4-one (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) are dissolved in methanol.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

The reaction mixture is then cooled in an ice bath to 0 °C.

-

Sodium borohydride (1.5-2 equivalents) is added portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. Reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The solvent is removed under reduced pressure, and the aqueous residue is basified with a sodium hydroxide solution to a pH of >10.

-

The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude chroman-4-ylamine can be purified by column chromatography on silica gel to afford the pure product.

-

Figure 1: Experimental workflow for the reductive amination of chroman-4-one.

Biological Activities and Therapeutic Potential

While comprehensive quantitative data for the parent chroman-4-ylamine is not extensively available in the public domain, the biological activities of its derivatives and related compounds provide strong evidence for their therapeutic potential, particularly in the treatment of neurological disorders. The chroman-4-one scaffold itself is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of the 4-amino group opens up new avenues for targeting specific biological pathways.

Neurological Disorders

Derivatives of chroman-4-ylamine have shown promise as modulators of key targets in the central nervous system. The structurally related compound, 4-aminopyridine, is a known potassium channel blocker used in the treatment of multiple sclerosis. This suggests that chroman-4-ylamine derivatives may also interact with ion channels in the CNS.

Furthermore, the chroman nucleus is a common feature in compounds targeting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

Table 1: Biological Activity of Chroman-4-one and Related Amino Derivatives

| Compound/Derivative Class | Target/Activity | Quantitative Data (IC₅₀/EC₅₀/MIC) | Disease Area | Reference |

| Chroman-4-one derivatives | Antimicrobial (various strains) | MIC: 64 - 1024 µg/mL | Infectious Diseases | [1] |

| 4-Aminopyridine | Potassium Channel Blocker | - | Multiple Sclerosis | [2] |

| Coumarin Derivatives (structurally related) | MAO-B Inhibition | Varies (nM to µM range) | Parkinson's Disease, Alzheimer's Disease | [3] |

Note: The data presented is for derivatives of the core scaffold and related compounds, as specific quantitative data for the parent chroman-4-ylamine is limited.

Signaling Pathways in the CNS

The precise signaling pathways modulated by chroman-4-ylamine compounds are still an active area of research. However, based on the activities of related compounds, several potential mechanisms can be proposed.

-

Modulation of Neuronal Excitability: By potentially blocking voltage-gated potassium channels, chroman-4-ylamine derivatives could enhance neurotransmitter release at synapses, thereby improving neuronal communication. This is a key mechanism of action for 4-aminopyridine in demyelinating diseases.

-

Inhibition of Monoamine Oxidase (MAO): The chroman scaffold is present in known MAO inhibitors. Inhibition of MAO-B in the brain increases the levels of dopamine, which is beneficial in Parkinson's disease.

Figure 2: Putative signaling pathways modulated by chroman-4-ylamine derivatives in the CNS.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR for chroman-4-ylamine is still evolving, preliminary findings from related chroman-4-one derivatives offer some insights. For instance, in antimicrobial studies of chroman-4-one derivatives, the nature and position of substituents on the aromatic ring and at the 2- and 3-positions of the chroman core have been shown to significantly influence activity. For neurological targets, the stereochemistry at the 4-position of the chroman-4-ylamine is likely to be a critical determinant of activity, as is often the case with chiral amines interacting with biological receptors. Further studies focusing on the systematic modification of the amino group (e.g., alkylation, acylation) and substitution on the aromatic ring will be crucial for elucidating the SAR of this promising class of compounds.

Future Directions

The chroman-4-ylamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future research efforts should be directed towards:

-

Elucidation of Historical Synthesis: A thorough review of older chemical literature may yet uncover the first reported synthesis of the parent chroman-4-ylamine, providing valuable historical context.

-

Expansion of Chemical Space: The synthesis and biological evaluation of a diverse library of N-substituted and ring-substituted chroman-4-ylamine derivatives are needed to build a robust SAR.

-

Target Identification and Mechanism of Action Studies: In-depth pharmacological studies are required to identify the specific molecular targets of chroman-4-ylamine compounds and to elucidate their precise mechanisms of action in relevant disease models.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be subjected to rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties.

Conclusion

Chroman-4-ylamine and its derivatives represent a compelling class of compounds with significant potential for the development of novel therapeutics, particularly for neurological disorders. While the historical origins of the parent compound require further clarification, the synthetic pathways to access this scaffold are well-established. The biological activities of related compounds provide a strong rationale for the continued exploration of chroman-4-ylamines as a source of new drug candidates. This technical guide serves as a foundational resource to stimulate and support further research into this promising area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,2-Dimethyl-chroman-4-ylamine and Its Derivatives: Synthesis, Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Among its various derivatives, 2,2-dimethyl-chroman-4-ylamine represents a core structure with significant potential for modulation of various pharmacological targets. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs. It details plausible synthetic routes, summarizes quantitative biological data, and outlines key experimental protocols. Furthermore, this document presents visual representations of synthetic workflows and potential signaling pathways to facilitate a deeper understanding of this class of compounds and to guide future research and drug development efforts. While direct experimental data on this compound is limited, this guide consolidates information from structurally similar compounds to provide a robust starting point for its investigation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a substituted phenol. A common and effective strategy involves the initial synthesis of the corresponding ketone, 2,2-dimethyl-chroman-4-one, followed by its conversion to an oxime and subsequent reduction to the desired amine.

Synthesis of 2,2-Dimethyl-chroman-4-one

Several methods have been reported for the synthesis of 2,2-dimethyl-chroman-4-ones. One efficient approach involves the condensation of a phenol with β,β-dimethylacrylic acid (3,3-dimethylacrylic acid) in the presence of a condensing agent.

Experimental Protocol:

-

Reaction: A mixture of an appropriate phenol (1 equivalent) and 3,3-dimethylacrylic acid (1.2 equivalents) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or a Lewis acid catalyst like boron trifluoride-etherate.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with a sodium bicarbonate solution to remove unreacted acid, and then with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis of 2,2-Dimethyl-chroman-4-one Oxime

The ketone is then converted to its oxime, a key intermediate for the final reduction step.

Experimental Protocol:

-

Reaction: 2,2-Dimethyl-chroman-4-one (1 equivalent) is dissolved in a solvent such as ethanol. Hydroxylamine hydrochloride (1.5 equivalents) and a base like sodium acetate or sodium hydroxide (2 equivalents) are added to the solution. The mixture is then refluxed for a specified period.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude oxime can be purified by column chromatography or recrystallization.

Reduction of 2,2-Dimethyl-chroman-4-one Oxime to this compound

The final step is the reduction of the oxime to the primary amine. Various reducing agents can be employed for this transformation.

Experimental Protocol:

-

Reaction: The 2,2-dimethyl-chroman-4-one oxime (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or an ether). A reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert solvent, catalytic hydrogenation (e.g., H₂/Pd-C or Raney Nickel), or zinc dust in acetic acid is added. The reaction conditions (temperature, pressure, and time) will depend on the chosen reducing agent.

-

Work-up: After the reduction is complete, the reaction is carefully quenched (e.g., by the addition of water or a solution of sodium hydroxide if LiAlH₄ was used). The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The final product, this compound, can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification.

Biological Activities of Chroman Derivatives

While specific biological data for this compound is scarce in the public domain, numerous studies have reported significant pharmacological activities for structurally related chroman and thiochroman derivatives. These findings provide a strong rationale for the investigation of this compound and its analogs.

Quantitative Data Summary

The following tables summarize the reported biological activities of various chroman derivatives.

Table 1: Anti-proliferative and Enzyme Inhibitory Activity of Chroman Derivatives [1]

| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) |

| Chroman Derivative 4s | A549 (Lung Carcinoma) | 0.578 |

| Chroman Derivative 4s | H1975 (Lung Cancer) | 1.005 |

| Chroman Derivative 4s | HCT116 (Colon Cancer) | 0.680 |

| Chroman Derivative 4s | H7901 (Gastric Cancer) | 1.406 |

| Chroman Derivative 4s | Acetyl-CoA Carboxylase 1 (ACC1) | 0.098 |

| Chroman Derivative 4s | Acetyl-CoA Carboxylase 2 (ACC2) | 0.029 |

Table 2: Anti-leishmanial Activity of 2,2-Dimethylthiochromanone Derivatives [2][3]

| Compound | Target | IC₅₀ (µM) |

| Thiochromanone Derivative 11a | Leishmania infantum | 10.5 |

| Thiochromanone Derivative 11e | Leishmania infantum | 7.2 |

Table 3: Antimicrobial Activity of Chroman-4-one Derivatives [4]

| Compound | Microorganism | MIC (µg/mL) |

| 7-hydroxy-2,3-dihydrochromen-4-one | Staphylococcus epidermidis | 128 |

| 7-hydroxy-2,3-dihydrochromen-4-one | Pseudomonas aeruginosa | 128 |

| 7-hydroxy-2,3-dihydrochromen-4-one | Salmonella enteritidis | 256 |

| 7-hydroxy-2,3-dihydrochromen-4-one | Candida albicans | 64 |

| 7-methoxy-2,3-dihydrochromen-4-one | Staphylococcus epidermidis | 128 |

| 7-methoxy-2,3-dihydrochromen-4-one | Pseudomonas aeruginosa | 128 |

| 7-methoxy-2,3-dihydrochromen-4-one | Salmonella enteritidis | 256 |

| 7-methoxy-2,3-dihydrochromen-4-one | Candida albicans | 64 |

Key Experimental Protocols for Biological Evaluation

Anti-leishmanial Activity Assay

This protocol is based on methods used for evaluating thiochromanone derivatives against Leishmania infantum.[2][3]

-

Cell Culture: Leishmania infantum promastigotes are cultured in appropriate media (e.g., M199 medium) supplemented with fetal bovine serum and antibiotics at 26 °C.

-

Assay: Promastigotes are seeded in 96-well plates. The test compounds, dissolved in a suitable solvent like DMSO, are added at various concentrations. A positive control (e.g., Amphotericin B) and a negative control (solvent alone) are included.

-

Incubation: The plates are incubated for 72 hours at 26 °C.

-